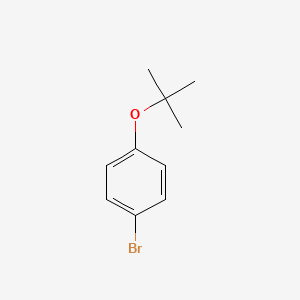

1-Bromo-4-(tert-butoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377221 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60876-70-2 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(tert-butoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-(tert-butoxy)benzene: Synthesis, Reactions, and Applications in Advanced Chemical R&D

Introduction: Strategic Utility of a Protected Phenolic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. 1-Bromo-4-(tert-butoxy)benzene, a crystalline solid at room temperature, represents a quintessential example of a strategically valuable building block. Its structure combines a reactive aryl bromide handle, ideal for cross-coupling reactions, with a sterically hindered tert-butyl ether, which serves as a robust protecting group for the phenolic oxygen. This dual functionality allows for the selective modification of the aromatic ring without interference from a reactive hydroxyl group, which can be unmasked in a later synthetic step under specific acidic conditions. This guide provides an in-depth examination of its synthesis, characterization, key synthetic applications, and safe handling, tailored for researchers, chemists, and drug development professionals who rely on high-fidelity synthetic intermediates.

Core Identifiers and Physicochemical Properties

For any laboratory reagent, precise identification and understanding its physical properties are the foundation of reproducible science. The data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 60876-70-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [1][4] |

| Appearance | White to pale yellow crystalline powder or low melting solid | [2] |

| Melting Point | 32-37 °C | [1][2] |

| Boiling Point | 63-65 °C at 0.4 mmHg | [1] |

| Density | ~1.278 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | [1][5] |

| InChI Key | QIWQHUCUWNGYDZ-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: Acid-Catalyzed Etherification of 4-Bromophenol

The most common and efficient synthesis of this compound involves the electrophilic addition of isobutylene to 4-bromophenol under acidic catalysis. The tert-butyl cation, generated in situ from isobutylene and a strong acid, is a bulky electrophile that readily alkylates the phenolic oxygen. The low reaction temperatures are critical to suppress potential Friedel-Crafts alkylation of the aromatic ring.

Experimental Workflow: Synthesis

Sources

- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-4-(tert-butoxy)benzene molecular weight

An In-Depth Technical Guide to 1-Bromo-4-(tert-butoxy)benzene: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. Characterized by a benzene ring functionalized with both a bromine atom and a tert-butoxy group, this molecule offers a unique combination of reactivity and steric hindrance, making it a valuable building block for researchers in medicinal chemistry, materials science, and drug development. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the bulky tert-butyl ether acts as a stable, lipophilic protecting group for the phenolic oxygen, which can be cleaved under specific acidic conditions if required.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, providing a validated synthesis protocol, exploring its core applications, and outlining essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is a solid at room temperature with a relatively low melting point.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 229.11 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1][3][4] |

| CAS Number | 60876-70-2 | [1][3][4] |

| Appearance | Colourless crystalline powder or low melting solid | [4][5] |

| Melting Point | 32-33 °C | [4] |

| Boiling Point | 63-65 °C @ 0.4 mmHg | [4] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [4] |

| Water Solubility | Not miscible or difficult to mix | [4] |

| IUPAC Name | 1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | [3] |

| Common Synonyms | 4-tert-Butoxybromobenzene, p-Bromophenyl tert-butyl ether | [3][4] |

Chemical Structure

The structure features a para-substituted benzene ring, which influences its reactivity in electrophilic aromatic substitution and its utility in metal-catalyzed cross-coupling reactions. The bulky tert-butoxy group sterically hinders the ortho positions, often directing reactions to the positions meta to it or enabling selective reactions at the bromine-substituted carbon.

Section 2: Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the acid-catalyzed etherification of 4-bromophenol with isobutylene. This method is advantageous due to the availability of starting materials and the relatively straightforward procedure.

Experimental Protocol: Synthesis from 4-Bromophenol

This protocol is based on established methodologies for tert-butyl ether formation.[2]

Materials:

-

4-Bromophenol (1.0 eq)

-

Isobutylene (liquid, condensed, ~4.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic acid (TfOH, catalytic amount, ~0.02 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 4-bromophenol in dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This step is critical to safely condense the gaseous isobutylene into the reaction mixture.

-

Addition of Isobutylene: Carefully add condensed isobutylene to the cooled solution.

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid to the reaction mixture. TfOH is a potent acid catalyst that protonates isobutylene, forming a stable tert-butyl cation which then undergoes electrophilic attack by the phenolic oxygen.

-

Reaction Progression: Seal the vessel and allow the reaction to slowly warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully vent the vessel in a fume hood to release any excess pressure from isobutylene.

-

Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Section 3: Core Applications in Research and Development

The utility of this compound stems from its dual functionality, making it a strategic precursor in multi-step syntheses.

Building Block in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating powerful bond-forming reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. In these reactions, this compound serves as the electrophilic aryl partner. The tert-butoxy group is generally stable under these reaction conditions, allowing for the selective formation of a new carbon-carbon or carbon-nitrogen bond at the 4-position of the benzene ring. This strategy is widely employed in the pharmaceutical industry to construct the core scaffolds of many drug candidates.[6]

Precursor for Bioactive Molecules

A notable application is in the stereoselective synthesis of β-Methoxytyrosine, which is a non-proteinogenic amino acid and a key component of the cytotoxic marine natural product, callipeltin A.[4][5] In this context, the this compound scaffold is elaborated through a series of reactions to build the complex amino acid side chain, demonstrating its value in natural product synthesis.

Intermediate in Agrochemicals and Materials Science

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry for creating new herbicides and pesticides.[7][8] The lipophilicity imparted by the tert-butoxy group can enhance the bioavailability and transport of the final active ingredient. Furthermore, the introduction of substituted phenyl ethers is a common strategy in materials science to develop liquid crystals, polymers, and other functional materials.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification and GHS Classification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |

Data sourced from multiple safety data sheets.[3][9][10]

Hazard Statements:

Precautionary Measures:

-

Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[9]

-

Response:

-

Storage: Keep container tightly sealed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a precursor in powerful synthetic reactions like palladium-catalyzed cross-coupling, solidify its importance in the toolkit of the modern synthetic chemist. Its successful application in the synthesis of complex natural products and its potential for creating novel pharmaceuticals and materials underscore its continued relevance in both academic and industrial research. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling.

References

- Chemchart. This compound (60876-70-2).

- Benchchem. Synthesis routes of this compound.

- Sigma-Aldrich. 1-Bromo-4-butoxybenzene AldrichCPR.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-BROMO-4-TERT-BUTOXYBENZENE.

- PubChem. This compound.

- ChemicalBook. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2.

- Guidechem. 1-Bromo-4-tert-butylbenzene 3972-65-4.

- Guidechem. 1-BROMO-4-TERT-BUTOXYBENZENE (CAS No. 60876-70-2) SDS.

- Thermo Fisher Scientific. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals.

- Pragna Group. Top 5 Uses of Bromo Benzene in Chemical Manufacturing.

- Dayang Chem. Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.

- Dayang Chem. The Essential Role of 1-Bromo-4-(trifluoromethoxy)benzene in Modern Chemical Synthesis.

- PYG Lifesciences.

Sources

- 1. This compound (60876-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]

- 5. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

In-depth Technical Guide: 1-Bromo-4-(tert-butoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-(tert-butoxy)benzene (CAS No. 60876-70-2). Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural characterization, its utility as a synthetic building block, and essential safety and handling protocols. The tert-butoxy group serves as a versatile protecting group for the phenolic oxygen, enabling a wide range of synthetic transformations at the bromine-substituted position, particularly in palladium-catalyzed cross-coupling reactions. This guide synthesizes data from established chemical suppliers and spectral databases, offering practical insights and detailed experimental procedures to empower its effective application in research and development.

Chemical Identity and Physical Properties

This compound is a para-substituted aromatic compound featuring a bromine atom and a tert-butoxy group. At ambient temperature, it typically presents as a white to pale yellow crystalline powder or a low-melting solid.[1][2] The bulky tert-butyl group sterically hinders the ether linkage, contributing to its relative stability under various reaction conditions, yet allowing for deprotection under acidic conditions to reveal the phenol.

Core Physical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 60876-70-2 | [1][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1][3] |

| Molecular Weight | 229.11 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline powder or low-melting solid | [1][2] |

| Melting Point | 32-37 °C | [1] |

| Boiling Point | 63-65 °C @ 0.4 mmHg | [4] |

| Density (Predicted) | ~1.278 g/cm³ | [4] |

| Refractive Index | ~1.528 | [4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). | [4] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound. The following sections detail the expected spectral features, which serve as a benchmark for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The spectra are characterized by the distinct signals of the tert-butyl group and the para-substituted aromatic ring.

-

¹H NMR (Proton NMR): The spectrum is simple and highly informative.

-

A sharp, intense singlet appears around δ 1.3 ppm , integrating to 9 protons. This signal is characteristic of the nine equivalent protons of the tert-butyl group.

-

The aromatic region displays a classic AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. Two doublets are expected:

-

A doublet around δ 6.8-6.9 ppm (2H), corresponding to the aromatic protons ortho to the electron-donating tert-butoxy group.

-

A doublet around δ 7.3-7.4 ppm (2H), corresponding to the aromatic protons ortho to the electron-withdrawing bromine atom.

-

-

-

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will show six distinct signals, confirming the molecular symmetry.[3]

-

δ ~31.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~78.5 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~115.0 ppm: The carbon atom (C1) attached to the bromine. The "heavy atom effect" of bromine results in an upfield shift compared to what electronegativity alone would predict.[5]

-

δ ~121.5 ppm: The two equivalent aromatic carbons (C2, C6) ortho to the tert-butoxy group.

-

δ ~132.5 ppm: The two equivalent aromatic carbons (C3, C5) ortho to the bromine atom.

-

δ ~154.0 ppm: The aromatic carbon (C4) attached to the oxygen of the tert-butoxy group.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[3]

-

~2980-2870 cm⁻¹: C-H stretching vibrations from the aliphatic tert-butyl group.

-

~1590-1480 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1240 cm⁻¹: A strong C-O stretching band for the aryl ether linkage.

-

~825 cm⁻¹: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution on a benzene ring.

Synthetic Applications in Drug Discovery and Development

This compound is a valuable intermediate in organic synthesis. The bromine atom serves as a handle for introducing molecular complexity via cross-coupling reactions, while the tert-butoxy group acts as a robust protecting group for the phenol, which can be unveiled later in a synthetic sequence.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an excellent substrate for reactions that form new carbon-carbon or carbon-nitrogen bonds.[6]

-

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[7] This is a cornerstone reaction for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[8] It is one of the most powerful methods for synthesizing aryl amines, which are key components in a vast number of bioactive molecules.

The workflow for these coupling reactions is conceptually similar, as depicted in the following diagram.

Caption: Generalized Workflow for Pd-Catalyzed Cross-Coupling.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and scale.

Synthesis of this compound

This procedure is adapted from a known method for the acid-catalyzed etherification of a phenol.[9]

Objective: To synthesize this compound from 4-bromophenol and isobutylene.

Materials:

-

4-Bromophenol (10.0 g, 57.8 mmol)

-

Isobutylene (condensed, ~40 mL)

-

Dichloromethane (CH₂Cl₂, 50 mL)

-

Trifluoromethanesulfonic acid (TfOH, 0.35 mL, 4 mmol)

-

Triethylamine (TEA, 0.5 mL)

-

Silica gel for chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flask equipped with a magnetic stirrer and a cold finger condenser, dissolve 4-bromophenol in dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Carefully condense isobutylene gas into the flask.

-

Slowly add trifluoromethanesulfonic acid to the cold reaction mixture.

-

Maintain the reaction at -78 °C and stir for 4 hours.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting with 1% ethyl acetate) to yield the pure product.

Representative Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki coupling of an aryl bromide, which can be adapted for this compound.[10]

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL), Ethanol (2 mL), Water (2 mL) - degassed

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.

-

Spill & Disposal: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and place it in a labeled container for chemical waste disposal.[13] Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a synthetically versatile building block with well-defined physical and spectroscopic properties. Its utility, particularly as a substrate in modern cross-coupling chemistry, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The tert-butoxy group provides a stable protecting group for the phenol, which can be readily removed when desired, further enhancing its synthetic potential. By understanding its properties and adhering to safe handling practices as outlined in this guide, scientists can effectively leverage this compound to construct complex molecular architectures for a wide range of applications.

References

-

PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (60876-70-2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: (4-Bromobutoxy)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13BrO). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Physicochemical Characterization and Melting Point Determination of 1-Bromo-4-(tert-butoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-4-(tert-butoxy)benzene, with a primary focus on its melting point—a critical parameter for identity and purity assessment in research and drug development. We will delve into the theoretical principles governing phase transitions in organic solids, present a validated experimental protocol for accurate melting point determination, and discuss the practical factors that influence measurement outcomes. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in organic synthesis and materials science.

Introduction: The Role of this compound in Modern Synthesis

This compound (CAS No. 60876-70-2) is a key aromatic building block in organic chemistry.[1] Its utility stems from the presence of two key functional groups: a bromo group, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a tert-butoxy protecting group. This protecting group is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal a phenol, making the compound a valuable precursor for more complex molecules. It is notably used in the stereoselective synthesis of β-Methoxytyrosine, a component of the marine natural product callipeltin A.[2]

In any synthetic workflow, the purity of the starting materials is paramount. For a solid reagent like this compound, the melting point serves as a rapid, reliable, and inexpensive first-line indicator of purity. A sharp melting range that is consistent with reference values indicates a high degree of purity, whereas a depressed and broadened melting range suggests the presence of impurities.[3] This guide provides the foundational knowledge and practical methodology to accurately assess this critical property.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. These values are fundamental for its safe handling, reaction design, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 60876-70-2 | [1][2][4] |

| Molecular Formula | C₁₀H₁₃BrO | [1][4] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder or low melting solid | [4][5] |

| Melting Point | 32-37 °C (clear melt) | [4][5] |

| 32-33 °C | [2] | |

| Boiling Point | 63-65 °C @ 0.4 mmHg | [2] |

| Form | Solid | [2] |

The Scientific Basis of Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure, crystalline solid, this transition occurs over a very narrow temperature range, often less than 1°C. This is because the molecules are arranged in a highly ordered crystal lattice, and a specific amount of thermal energy is required to overcome these intermolecular forces uniformly throughout the crystal.

The Impact of Impurities: The presence of a soluble impurity disrupts the crystal lattice of the solid. This disruption has two primary consequences, explained by the principles of freezing point depression:

-

Melting Point Depression: The impurity lowers the chemical potential of the liquid phase, requiring less thermal energy to initiate melting.

-

Melting Point Broadening: As the pure component begins to melt, the concentration of the impurity in the remaining solid-liquid mixture increases. This continuously lowers the melting point of the remaining solid, resulting in a melt that occurs over a wider temperature range.[3]

Therefore, observing a melting range of 32.5-33.0°C provides high confidence in the sample's purity, while a range like 28-32°C would be a clear indicator of contamination.

Experimental Protocol: High-Fidelity Melting Point Determination

This section outlines a self-validating protocol for the precise determination of the melting point of this compound. The methodology incorporates best practices to ensure accuracy and reproducibility.

4.1 Materials and Equipment

-

Sample of this compound

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Melting point capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional, for grinding)

-

Certified melting point standards (e.g., benzoic acid)

-

Safety goggles

4.2 Workflow for Accurate Melting Point Determination

Sources

- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

Navigating the Solubility Landscape of 1-Bromo-4-(tert-butoxy)benzene: A Technical Guide for Researchers

In the landscape of pharmaceutical and materials science research, a profound understanding of a compound's solubility is paramount to its successful application. This guide provides an in-depth technical exploration of the solubility characteristics of 1-Bromo-4-(tert-butoxy)benzene, a key intermediate in organic synthesis. We will delve into the theoretical underpinnings of its solubility, present available data, and provide a practical, field-tested protocol for determining its solubility profile. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.

Understanding the Molecule: Physicochemical Properties of this compound

Before we can predict or understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

This compound possesses a substituted benzene ring, making it an aromatic compound. The key functional groups influencing its solubility are the bromine atom and the tert-butoxy group (-O-C(CH₃)₃).

-

Bromine Atom: The bromine atom is electronegative, introducing a degree of polarity to the C-Br bond. However, its overall contribution to the molecule's polarity is moderate.

-

tert-Butoxy Group: This bulky, non-polar alkyl group is a significant feature. The ether linkage (-O-) introduces some polarity, but the large tert-butyl component dominates, imparting a significant non-polar character to this end of the molecule. This group also acts as a hydrogen bond acceptor due to the lone pairs on the oxygen atom, although it lacks hydrogen bond donating capabilities.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | |

| Molecular Weight | 229.11 g/mol | |

| Melting Point | 32-37 °C | |

| Boiling Point | 63-65 °C at 0.4 mmHg | |

| Appearance | White to pale yellow crystalline powder or low melting solid | |

| Water Solubility | Insoluble / Not miscible | , |

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

We can categorize solvents based on their polarity, which is often quantified by the dielectric constant (ε). A higher dielectric constant generally indicates a more polar solvent.[1]

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have large dielectric constants and can act as hydrogen bond donors.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)) have large dielectric constants but lack hydrogen bond donating capabilities.

-

Non-polar Solvents: These solvents (e.g., toluene, hexane, chloroform) have low dielectric constants.

Given the predominantly non-polar nature of this compound due to the large tert-butyl group and the benzene ring, it is anticipated to exhibit higher solubility in non-polar and moderately polar aprotic solvents. The presence of the ether oxygen allows for some interaction with polar solvents, but the bulky tert-butyl group can sterically hinder these interactions. The tert-butoxy group is known to enhance solubility in nonpolar solvents.

Solubility Profile of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | The polar hydroxyl group of methanol can interact with the ether oxygen of the solute. However, the non-polar character of the bulk of the solute molecule limits high solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly larger alkyl chain of ethanol makes it a better solvent for the non-polar portion of the solute. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to interact with the polar ether linkage, and its ketone structure is compatible with the overall structure of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Very Soluble | As an ether, THF has a similar chemical nature to the tert-butoxy group, promoting strong intermolecular interactions based on the "like dissolves like" principle. |

| Toluene | Non-polar (Aromatic) | Very Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of the solute through π-π stacking, and its non-polar nature is compatible with the tert-butyl group. |

| Hexane | Non-polar (Aliphatic) | Soluble | The non-polar aliphatic nature of hexane is well-suited to dissolve the non-polar tert-butyl group and the benzene ring. |

| Chloroform | Non-polar | Soluble | Chloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound. |

| Ethyl Acetate | Moderately Polar Aprotic (Ester) | Soluble | The ester functionality and the overall moderate polarity of ethyl acetate make it a suitable solvent. |

Experimental Protocol for Determining Qualitative Solubility

To validate the predicted solubility and to provide a practical workflow for researchers, the following robust, step-by-step protocol for determining the qualitative solubility of this compound is provided. This method is designed to be a self-validating system, ensuring reliable and reproducible results.

Objective: To determine if this compound is "soluble," "sparingly soluble," or "insoluble" in a range of organic solvents at ambient temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, toluene, hexane, chloroform, ethyl acetate)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Safety glasses, lab coat, and appropriate gloves

Experimental Workflow:

Caption: Workflow for qualitative solubility determination.

Step-by-Step Methodology:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Aliquoting the Solute: Carefully weigh approximately 25 mg of this compound and place it into each labeled test tube. The consistency of the amount of solute is key for comparative results.

-

Initial Solvent Addition: To each test tube, add 0.5 mL of the corresponding solvent.

-

Mixing: Securely cap each test tube and vortex the mixture vigorously for 30 seconds. This ensures adequate mixing and provides sufficient energy to overcome the activation energy of dissolution.

-

Initial Observation: After vortexing, allow the mixture to stand for 1 minute. Visually inspect the solution against a well-lit background.

-

If the solid has completely dissolved, resulting in a clear solution, record the solubility as "Soluble" .

-

If the solid has not dissolved at all, or only a negligible amount has, record the solubility as "Insoluble" .

-

If some of the solid has dissolved, but the solution is cloudy or a significant amount of solid remains, proceed to the next step.

-

-

Second Solvent Addition (for partially dissolved samples): To the test tubes where the solute was partially dissolved, add an additional 0.5 mL of the same solvent (for a total of 1.0 mL).

-

Second Mixing: Vortex the mixture again for 30 seconds.

-

Final Observation: Allow the mixture to stand for 1 minute and visually inspect.

-

If the solid is now completely dissolved, record the solubility as "Sparingly Soluble" .

-

If the solid still remains, record the solubility as "Insoluble" .

-

-

Data Recording: Tabulate all observations in a laboratory notebook for easy comparison and future reference.

Causality and Self-Validation:

-

Standardized Solute and Solvent Volumes: Using a consistent starting ratio of solute to solvent allows for a standardized comparison across different solvents.

-

Vigorous Mixing: Vortexing ensures that the entire surface area of the solute is exposed to the solvent, preventing false "insoluble" results due to poor mixing.

-

Two-Step Solvent Addition: This tiered approach allows for a more nuanced classification of solubility, distinguishing between compounds that dissolve readily and those that require a larger volume of solvent.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, grounded in the principles of molecular structure and intermolecular forces. The provided experimental protocol offers a reliable method for researchers to determine its qualitative solubility in a variety of organic solvents.

For future work, the determination of quantitative solubility data (e.g., in mg/mL or mol/L) at various temperatures would be of significant value to the scientific community. Techniques such as gravimetric analysis, UV-Vis spectroscopy, or HPLC could be employed for such quantitative measurements. A deeper understanding of the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution, would further enhance our predictive capabilities.

By understanding and methodically characterizing the solubility of key synthetic intermediates like this compound, we can accelerate the pace of innovation in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

Sources

An In-Depth Technical Guide to the Spectral Characterization of 1-Bromo-4-(tert-butoxy)benzene

Introduction

In the landscape of pharmaceutical and materials science research, the precise identification and characterization of chemical intermediates are paramount. 1-Bromo-4-(tert-butoxy)benzene (CAS No. 60876-70-2) is a key aromatic building block, valued for its utility in cross-coupling reactions and as a precursor in the synthesis of more complex molecules.[1] Its molecular structure, featuring a brominated benzene ring and a sterically hindering tert-butoxy group, provides a unique combination of reactivity and stability.

This guide offers an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and assess the purity of this compound. As a self-validating system, the convergence of these distinct analytical techniques provides a high-confidence structural elucidation, essential for regulatory compliance and reproducible scientific outcomes.

Molecular Structure and Predicted Spectral Features

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict its spectral behavior.

-

Structure:

-

A para-disubstituted benzene ring.

-

One substituent is a bromine atom, an electron-withdrawing group.

-

The other is a tert-butoxy group (-O-C(CH₃)₃), an electron-donating group.

-

-

Symmetry: The para-substitution pattern imparts a high degree of symmetry (a C₂ axis), which simplifies the NMR spectra.[2]

-

Predictions:

-

¹H NMR: We expect to see a distinct signal for the nine equivalent protons of the tert-butyl group (a singlet) and two signals for the aromatic protons, which should appear as a characteristic A₂B₂ doublet pattern.[3]

-

¹³C NMR: Due to symmetry, we anticipate only four signals for the aromatic carbons and two signals for the tert-butoxy group carbons.

-

IR Spectroscopy: Key absorbances should include aromatic C-H and C=C stretches, a strong C-O ether stretch, and a C-Br stretch in the fingerprint region.[4][5]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures accuracy and reproducibility.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet (d) | 2H | Aromatic H (Ha) |

| ~6.90 | Doublet (d) | 2H | Aromatic H (Hb) |

| 1.32 | Singlet (s) | 9H | -C(CH ₃)₃ |

Interpretation:

The ¹H NMR spectrum displays the classic pattern of a 1,4-disubstituted (para) benzene ring.

-

Aromatic Region (6.5-8.0 ppm): The presence of two doublets confirms the para-substitution.[7]

-

The downfield doublet at ~7.35 ppm is assigned to the two protons (Ha) ortho to the electron-withdrawing bromine atom. Bromine's inductive effect deshields these protons, shifting them to a higher chemical shift.[8]

-

The upfield doublet at ~6.90 ppm corresponds to the two protons (Hb) ortho to the electron-donating tert-butoxy group. The oxygen atom's lone pairs donate electron density into the ring via resonance, shielding these protons and shifting them upfield.

-

-

Aliphatic Region (0.5-2.0 ppm):

-

A strong singlet at 1.32 ppm integrating to nine protons is the unmistakable signature of the tert-butyl group. The nine protons are chemically equivalent due to free rotation around the C-C bonds, and with no adjacent protons, the signal is a singlet.

-

Caption: ¹H environments in this compound.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C-O (Aromatic Quaternary) |

| ~132.5 | C-H (Aromatic, ortho to Br) |

| ~122.0 | C-H (Aromatic, ortho to O) |

| ~114.5 | C-Br (Aromatic Quaternary) |

| ~78.5 | -O-C (CH₃)₃ (Aliphatic Quaternary) |

| ~28.8 | -O-C(C H₃)₃ (Aliphatic Primary) |

Interpretation:

As predicted by the molecule's symmetry, six distinct carbon signals are observed.

-

Aromatic Region (110-160 ppm): Four signals appear in this region.[2]

-

The most downfield aromatic signal (~154.0 ppm ) is assigned to the quaternary carbon bonded to the highly electronegative oxygen atom.

-

The signal at ~132.5 ppm corresponds to the two equivalent aromatic C-H carbons ortho to the bromine.

-

The signal at ~122.0 ppm is assigned to the two equivalent aromatic C-H carbons ortho to the tert-butoxy group.

-

The most upfield aromatic signal (~114.5 ppm ) is the quaternary carbon bearing the bromine atom.

-

-

Aliphatic Region (0-80 ppm):

-

The quaternary carbon of the tert-butyl group, bonded to oxygen, appears at ~78.5 ppm .[9]

-

The signal at ~28.8 ppm represents the three equivalent methyl carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FT-IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, requiring no sample preparation.[10]

-

Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl) |

| 1585, 1485 | C=C Stretch (in-ring) | Aromatic |

| ~1240 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1040 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |

| ~825 | C-H Out-of-Plane Bend ("oop") | 1,4-Disubstituted Benzene |

| 650-550 | C-Br Stretch | Aryl Halide |

Data synthesized from established ranges.[11][12]

Interpretation:

-

C-H Stretching: The spectrum shows distinct C-H stretching vibrations for the aromatic protons (just above 3000 cm⁻¹) and the aliphatic tert-butyl protons (just below 3000 cm⁻¹).[7]

-

Aromatic Ring: The characteristic C=C in-ring stretching vibrations around 1585 and 1485 cm⁻¹ confirm the presence of the benzene ring. The strong C-H "oop" band around 825 cm⁻¹ is highly diagnostic for 1,4-disubstitution.

-

Ether Linkage: Aryl alkyl ethers typically show two strong C-O stretching bands. The asymmetric stretch appears around 1240 cm⁻¹ and the symmetric stretch around 1040 cm⁻¹ .[4] These are prominent features in the spectrum.

-

Carbon-Halogen Bond: The C-Br stretching vibration is expected in the low-frequency fingerprint region (below 650 cm⁻¹), which can sometimes be difficult to assign definitively but its presence is consistent with the structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: A generalized workflow for spectroscopic analysis.

Analysis of the Mass Spectrum

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z Value | Ion Identity | Interpretation |

| 228/230 | [C₁₀H₁₃BrO]⁺• | Molecular Ion (M⁺•) . The 1:1 ratio confirms the presence of one Br atom. |

| 213/215 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 172/174 | [M - C₄H₈]⁺• | Loss of isobutylene via McLafferty-type rearrangement. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable and common fragment. |

Data interpretation based on common fragmentation principles.[13]

Interpretation:

-

Molecular Ion: The most critical feature is the pair of peaks for the molecular ion at m/z 228 and 230 . These peaks arise from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] This doublet is definitive proof of a monobrominated compound. The nominal molecular weight is 229.11 g/mol .[10]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Group (m/z 213/215): A common initial fragmentation step for tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable secondary carbocation.

-

Loss of Isobutylene (m/z 172/174): The tert-butoxy group can undergo rearrangement to eliminate a neutral molecule of isobutylene (C₄H₈, 56 Da), resulting in the radical cation of 4-bromophenol. This is a very common pathway for tert-butyl ethers.

-

tert-Butyl Cation (m/z 57): Cleavage of the ether C-O bond can generate the highly stable tert-butyl cation ([C(CH₃)₃]⁺). This is often the base peak (most intense peak) in the spectrum of compounds containing this moiety.

-

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The ¹H NMR confirms the para-substitution pattern and the presence of the tert-butyl group. The ¹³C NMR validates the carbon skeleton and the molecule's symmetry. FT-IR spectroscopy identifies all key functional groups, including the diagnostic aryl-alkyl ether and aryl halide moieties. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive spectral dataset serves as a definitive fingerprint for the identity and purity assessment of this important chemical intermediate in research and development settings.

References

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

-

PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

-

Chemsrc. 1-BROMO-4-TERT-BUTOXYBENZENE | CAS#:60876-70-2. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

Royal Society of Chemistry. Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation. [Link]

-

PubChem. 1-Bromo-4-tert-butylbenzene. [Link]

-

Química Organica. IR spectrum: Ethers. [Link]

-

Mol-Instincts. Cas no 60876-70-2 (1-Bromo-4-tert-butoxybenzene). [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds.... [Link]

-

University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

SpectraBase. 1-Bromo-4-butoxybenzene - Optional[MS (GC)] - Spectrum. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

-

PubChemLite. This compound (C10H13BrO). [Link]

-

NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Chart. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]

-

ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... [Link]

Sources

- 1. 60876-70-2(1-Bromo-4-tert-butoxybenzene) | Kuujia.com [kuujia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. quora.com [quora.com]

- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

1H NMR spectrum of 1-Bromo-4-(tert-butoxy)benzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-(tert-butoxy)benzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a common intermediate in organic synthesis. As a powerful tool for structural elucidation, ¹H NMR spectroscopy offers unambiguous insights into the molecular architecture of such compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine characterization and structural verification.

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. This compound is a para-disubstituted aromatic compound. The symmetry and electronic nature of its substituents are the primary determinants of the resulting spectrum.

Molecular Structure and Proton Environments

The molecule possesses a C₂ symmetry axis passing through the C1-C4 carbons, which simplifies the aromatic region of the spectrum. This symmetry renders the four aromatic protons chemically non-equivalent in pairs.

-

Hₐ Protons: Two protons are positioned ortho to the electron-donating tert-butoxy group.

-

Hₑ Protons: Two protons are located ortho to the electron-withdrawing bromine atom.

-

Hₓ Protons: Nine equivalent protons comprise the tert-butyl group.

Caption: Molecular structure of this compound with proton labels.

Influence of Substituents on Chemical Shifts

The chemical shift of aromatic protons is highly sensitive to the electronic properties of the substituents on the ring.[4][5]

-

tert-Butoxy Group (-OC(CH₃)₃): The oxygen atom is an electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring. This increases the shielding of the ring protons, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value) relative to benzene (δ ≈ 7.3 ppm).[4][6]

-

Bromine Atom (-Br): Bromine is an electronegative atom that withdraws electron density inductively (an electron-withdrawing group, EWG), which deshields the ring protons and shifts their signals downfield (to a higher ppm value).[4]

Based on these effects, the Hₐ protons (ortho to the shielding -OtBu group) are expected to resonate at a higher field (lower ppm) than the Hₑ protons (ortho to the deshielding -Br group).

Predicted Splitting Patterns (Multiplicity)

Spin-spin coupling occurs between non-equivalent neighboring protons.

-

Aromatic Region: In a para-disubstituted benzene ring, the protons ortho to one substituent are adjacent to the protons ortho to the other substituent. This results in ortho-coupling (³J). Each Hₐ proton is coupled to an adjacent Hₑ proton, and vice-versa. This mutual coupling leads to a characteristic pattern of two doublets, often referred to as an AA'BB' system, which simplifies to an AX system appearance if the chemical shift difference is large.[7][8] The ortho coupling constant (³J) in benzene rings is typically between 7 and 10 Hz.[6][9][10]

-

Aliphatic Region: The nine protons of the tert-butyl group (Hₓ) are all chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds. They have no adjacent protons to couple with. Therefore, they will appear as a single, sharp peak—a singlet.[11]

Spectral Data Analysis

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₓ (tert-butyl) | ~1.31 | Singlet (s) | N/A | 9H |

| Hₐ (ortho to -OtBu) | ~6.85 | Doublet (d) | ~9.0 | 2H |

| Hₑ (ortho to -Br) | ~7.35 | Doublet (d) | ~9.0 | 2H |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for Spectrum Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind key steps is explained to ensure scientific integrity.

Workflow Overview

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Use a solvent that contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Rationale: CDCl₃ is a common, relatively inert solvent that provides a deuterium signal for the spectrometer's lock system.[12] TMS is the universally accepted reference standard, defined as 0.00 ppm.

-

-

Spectrometer Preparation:

-

Action: Insert the NMR tube into the spinner and place it in the magnet.

-

Rationale: The spinner ensures a homogeneous magnetic field across the sample by rotating it at high speed.

-

Action: Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Rationale: The lock system compensates for any magnetic field drift over time, ensuring the stability of the experiment.[13]

-

Action: Shim the magnetic field. This involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀).

-

Rationale: A homogeneous field is critical for achieving high resolution and sharp, symmetrical peak shapes. Poor shimming results in broad, distorted peaks.[14]

-

Action: Tune and match the probe for the ¹H frequency.

-

Rationale: This step ensures maximum efficiency in transmitting the radiofrequency pulse to the sample and detecting the resulting signal, thereby maximizing the signal-to-noise ratio.[13]

-

-

Data Acquisition:

-

Action: Set the key acquisition parameters. A standard set for a routine ¹H spectrum would be:

-

Rationale: A pulse angle less than 90° allows for a shorter relaxation delay, speeding up the experiment.[15] A sufficient acquisition time ensures good digital resolution. The number of scans is chosen to achieve an adequate signal-to-noise ratio; this number is increased for more dilute samples.

-

Action: Initiate the acquisition (e.g., using the zg command in Bruker TopSpin). The instrument will pulse the sample and record the resulting Free Induction Decay (FID).[16]

-

-

Data Processing:

-

Action: Apply a Fourier Transform (FT) to the FID.

-

Rationale: The FT converts the time-domain signal (FID) into the frequency-domain spectrum (peaks vs. ppm).

-

Action: Phase correct the spectrum manually or automatically.

-

Rationale: Phasing ensures that all peaks are purely in the absorption mode (positive and symmetrical).

-

Action: Apply baseline correction.

-

Rationale: This corrects for any rolling or distortion in the baseline of the spectrum.

-

Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Action: Integrate the peaks to determine the relative number of protons each signal represents. Perform peak picking to identify the exact chemical shift of each signal.

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of a para-disubstituted aromatic system. It features a prominent singlet for the nine equivalent tert-butyl protons in the aliphatic region and a characteristic pair of doublets in the aromatic region. The chemical shifts of these doublets are dictated by the opposing electronic effects of the shielding tert-butoxy group and the deshielding bromine atom. A systematic approach to sample preparation, data acquisition, and processing, as detailed in this guide, is essential for obtaining a high-quality, interpretable spectrum for confident structural verification.

References

- Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?

- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.

- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

- Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry.

- Quora. (2019, October 9). How to perform NMR spectroscopy structure determination.

- Boston University. (n.d.). Basic NMR Concepts.

- PennState University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin).

- University of Maryland, Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition.

- Duddeck, H., et al. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Structure Elucidation by Modern NMR.

- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- Chemistry LibreTexts. (2022, December 27). 5.4: The 1H-NMR experiment.

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle.

- Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring.

- The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.

- Guidechem. (n.d.). 1-Bromo-4-tert-butylbenzene 3972-65-4.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11). AIP Publishing.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Griffiths, L. (n.d.). Chemical shifts.

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. fiveable.me [fiveable.me]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. sites.bu.edu [sites.bu.edu]

- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Infrared spectroscopy of 1-Bromo-4-(tert-butoxy)benzene

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-4-(tert-butoxy)benzene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in organic synthesis. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior. The protocols and analyses herein are presented as self-validating systems, grounded in established spectroscopic principles and authoritative data.

Molecular Overview and Spectroscopic Significance

This compound (Molecular Formula: C₁₀H₁₃BrO, Molecular Weight: 229.11 g/mol ) is a disubstituted aromatic ether.[1] Its structure incorporates several distinct functional groups, each with characteristic vibrational modes that are readily identifiable by infrared spectroscopy. The utility of IR spectroscopy in this context is twofold: for structural verification of synthesized material and for in-process monitoring to ensure purity and reaction completion.

The key structural features for IR analysis are:

-

Para-substituted Aromatic Ring: The benzene ring with substituents at the 1 and 4 positions.

-

Aryl Ether Linkage: The C-O-C bond connecting the aromatic ring to the tert-butyl group.

-

Tert-Butyl Group: A bulky aliphatic group, C(CH₃)₃.

-

Carbon-Bromine Bond: The C-Br bond on the aromatic ring.

Understanding the expected IR absorption frequencies for these groups is paramount for an accurate and confident spectral interpretation.

Deciphering the Spectrum: A Functional Group Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. An aryl alkyl ether like this one will exhibit strong, characteristic bands from the ether linkage, alongside the typical absorptions for aromatic and aliphatic C-H bonds.[2][3]

The expected absorptions are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Causality |

| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | The sp² C-H bonds of the benzene ring are stronger and vibrate at a higher frequency than sp³ C-H bonds.[4][5][6] |

| 3000–2850 | Aliphatic C-H Stretch | Strong | The sp³ C-H bonds of the nine methyl hydrogens in the tert-butyl group produce a strong, complex absorption band just below 3000 cm⁻¹.[4] |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | Medium | These two bands arise from the stretching of carbon-carbon bonds within the benzene ring and are characteristic of aromatic compounds.[5][6] |

| ~1465 | Aliphatic C-H Bend (Asymmetric) | Medium | Asymmetric bending (scissoring) of the methyl groups on the tert-butyl moiety. |

| ~1390 & ~1365 | Aliphatic C-H Bend (Symmetric) | Medium | A characteristic doublet caused by the symmetric bending of the geminal methyl groups of the tert-butyl substituent. The presence of this distinct doublet is strong evidence for a tert-butyl group. |

| ~1250 | Asymmetric Aryl-Alkyl C-O-C Stretch | Strong | This is often the most intense and diagnostic peak for an aryl alkyl ether. Resonance with the aromatic ring strengthens the C-O bond, shifting this asymmetric stretch to a higher frequency compared to dialkyl ethers.[2][3] |

| 840–810 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | The position of this strong "oop" band is highly diagnostic of the substitution pattern on the benzene ring. This range is characteristic for 1,4- (para) disubstitution.[5][6] |

| 690–515 | C-Br Stretch | Medium to Weak | The vibration of the heavy bromine atom against the carbon of the aromatic ring occurs at a low frequency, placing it in the complex "fingerprint" region of the spectrum.[7] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the thin solid film method, a reliable technique for obtaining the IR spectrum of a solid compound like this compound.[8] An alternative, often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[1]

Safety Precautions

-

This compound is classified as an irritant, causing skin and serious eye irritation.[1][9] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle the compound in a well-ventilated area or a fume hood.

-

The chosen solvent (e.g., methylene chloride) is volatile and should be handled with care.

Step-by-Step Methodology

-

Prepare the Salt Plate: Obtain a single, clean salt plate (NaCl or KBr) from a desiccator. If necessary, clean the plate by wiping it with a tissue lightly moistened with acetone and allow it to dry completely. The plate should be handled only by its edges to avoid transferring moisture from your fingers.

-

Prepare the Sample Solution: Place a small amount of this compound (approx. 10-20 mg) into a small vial or test tube.[10]

-